(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone
Description
(E)-5-[(1H-Indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one (hereafter referred to as the parent compound) is a derivative of aplysinopsin, a marine natural product first isolated from the sponge genus Thorecta . Structurally, it features an imidazolidinone core linked to an indole moiety via an exocyclic methylene group in the E-configuration. This compound serves as a scaffold for synthesizing derivatives with modified pharmacological properties, particularly targeting serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) . Its synthesis involves a condensation reaction between indole-3-carboxaldehyde and 2-amino-1,3-dimethylimidazolidin-4-one, yielding a 50% product with a melting point of 245–247°C .
Properties
CAS No. |
63153-56-0 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-imino-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylimidazol-4-ol |
InChI |
InChI=1S/C14H14N4O/c1-17-12(13(19)18(2)14(17)15)7-9-8-16-11-6-4-3-5-10(9)11/h3-8,15,19H,1-2H3/b9-7+,15-14? |
InChI Key |
CYKDGQFRORUDQP-YHUDWFPJSA-N |
SMILES |
CN1C(=C(N(C1=N)C)O)C=C2C=NC3=CC=CC=C32 |
Isomeric SMILES |
CN1C(=C(N(C1=N)C)O)/C=C/2\C=NC3=CC=CC=C32 |
Canonical SMILES |
CN1C(=C(N(C1=N)C)O)C=C2C=NC3=CC=CC=C32 |
Synonyms |
aplysinopsin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aplysinopsin typically involves the condensation of 3-formylindole with a five-membered ring imidazolidinone . This reaction can be carried out by fusion or boiling in acetic acid in the presence of sodium acetate or piperidine . Another approach involves the reaction of indole derivatives with oxalyl chloride followed by the reaction with alkyl or arylamines .
Industrial Production Methods: While specific industrial production methods for aplysinopsin are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The key to industrial production would be optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Aplysinopsin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize aplysinopsin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of aplysinopsin.
Scientific Research Applications
Aplysinopsin has a wide range of scientific research applications:
Mechanism of Action
Aplysinopsin exerts its effects through various molecular targets and pathways. For example, its antitumor activity is mediated by the inhibition of the anti-apoptotic protein BCL2, leading to the activation of BAX and Caspase 3, which induce apoptosis . Additionally, aplysinopsin acts as a monoamine oxidase inhibitor, which contributes to its antidepressant effects . Its antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Table 1: Key Properties of (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone Derivatives
Impact of Halogenation
Positional Effects :
- 5-Substitution : Chlorine (10) and bromine (11) at the 5-position increase melting points compared to the parent compound, with bromine showing the highest (280–281°C) . This suggests enhanced molecular rigidity or stronger intermolecular forces (e.g., halogen bonding).
- 6-Substitution : Fluorine (13) and chlorine (14) at the 6-position yield moderate melting points but higher synthetic efficiency (44–74% yields), possibly due to improved reactivity of 6-substituted indole-3-carboxaldehydes .
- 5,6-Disubstitution : The dichloro derivative (16) exhibits a significantly lower melting point (214°C), likely due to steric hindrance disrupting crystal packing .
Halogen Type :
- Bromine substituents (e.g., 11) consistently result in higher melting points than chlorine analogs, correlating with atomic polarizability and van der Waals interactions .
- Fluorine (13) shows minimal impact on IR spectra, retaining carbonyl (1721 cm⁻¹) and imine (1650 cm⁻¹) stretches similar to the parent compound .
Spectroscopic Consistency
All derivatives retain characteristic IR peaks:
- ~3350 cm⁻¹: N-H stretches (imidazolidinone and indole).
- ~1720 cm⁻¹: C=O stretches (imidazolidinone carbonyl).
- ~1650 cm⁻¹ : C=N or conjugated C=C stretches .
Implications for Drug Design
- Halogenation may enhance binding to hydrophobic pockets in these receptors.
- Conversely, lower-melting analogs (e.g., 16) might offer improved formulation options.
Biological Activity
The compound (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone , with CAS number 63153-56-0 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (E)-5-((1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one
- Molecular Formula : C14H14N4O
- Molecular Weight : 254.29 g/mol
- Purity : 98% .
The compound features an indole moiety, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited potent activity against HeLa cells, suggesting it may be a candidate for further anticancer drug development.
The mechanisms underlying the biological activity of this compound are believed to involve:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways, it can halt the growth of tumor cells.
- Interaction with DNA : The indole structure may facilitate binding to DNA, disrupting replication and transcription processes.
Study on Cytotoxicity
A study conducted by Ashour et al. (2007) evaluated the cytotoxicity of various indole derivatives, including this compound. The results indicated significant inhibition of cell growth across multiple cancer types, reinforcing the potential of indole-based compounds in oncology .
Marine Natural Products
Research has also shown that compounds similar to this compound derived from marine sources exhibit cytotoxic properties. For instance, sponges from the Red Sea produced alkaloids that demonstrated comparable IC50 values against various cancer cell lines .
Q & A
Q. How can SAR studies be optimized for imidazolidinone derivatives?
- Answer: Design a focused library with systematic substitutions:
- Indole position: Vary halogenation (F, Cl, Br) at C5.
- Imidazolidinone core: Test alkyl (methyl, ethyl) vs. aryl (phenyl, methoxyphenyl) groups at N1/N3.
- Use principal component analysis (PCA) to correlate structural features with bioactivity .
Methodological Tables
Table 1: Representative Antimicrobial Activity of Halogenated Analogs
| Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans | Reference |
|---|---|---|---|
| 5-Fluoro-indole derivative | 2.5 | 5.0 | |
| 5-Bromo-indole derivative | 1.25 | 10.0 |
Table 2: Key Synthetic Conditions and Yields
| Method | Time | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Microwave irradiation | 60 sec | 85 | ≥98% | |
| Reflux (AcOH/NaOAc) | 10 hr | 72 | ≥95% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
